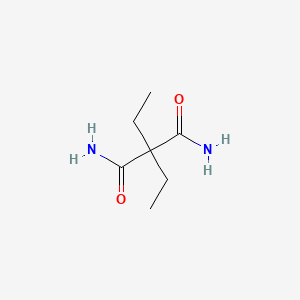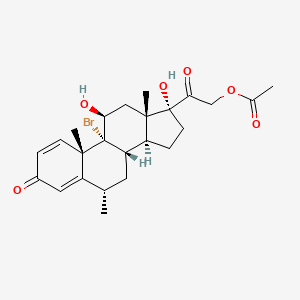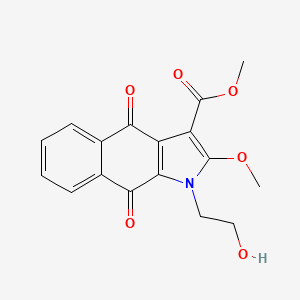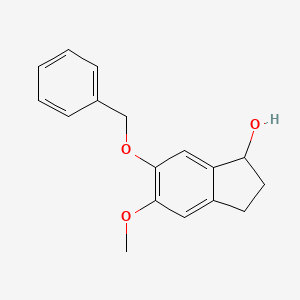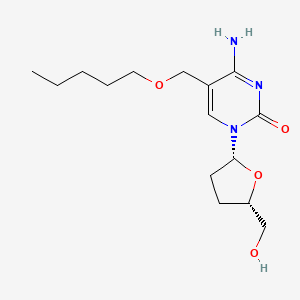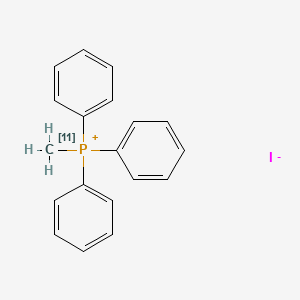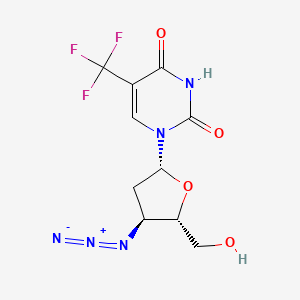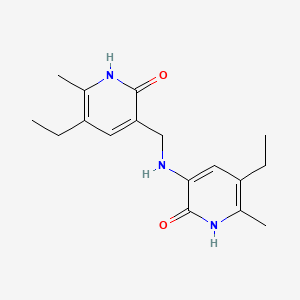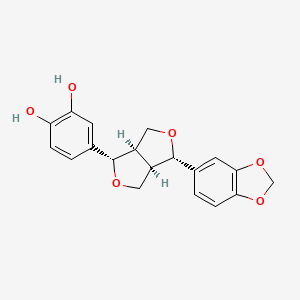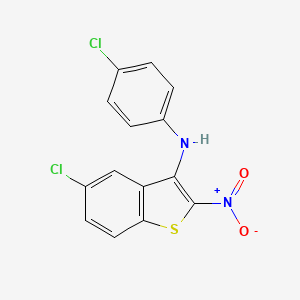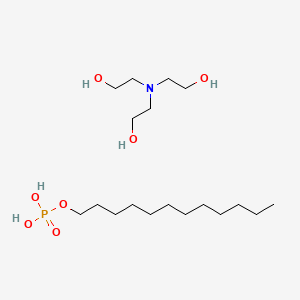
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol is a synthetic compound known for its unique structure and biological activities It belongs to the class of iminosugars, which are sugar analogs where the ring oxygen is replaced by nitrogen
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol can be synthesized through several synthetic routes. One common method involves the reduction of 2,5-dideoxy-2,5-imino-D-mannitol using methylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor of glycosidases, enzymes involved in carbohydrate metabolism.
Medicine: Investigated for its potential antiviral properties, particularly against herpes viruses.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol involves its interaction with specific molecular targets. It inhibits glycosidases by mimicking the transition state of the enzyme-substrate complex, thereby preventing the breakdown of glycosidic bonds. This inhibition can interfere with various biological processes, including viral replication and glycoprotein processing .
相似化合物的比较
Similar Compounds
2,5-Dideoxy-2,5-imino-D-mannitol: A closely related compound with similar glycosidase inhibitory activity.
Deoxynojirimycin: Another iminosugar known for its potent glycosidase inhibition.
Swainsonine: A natural alkaloid with glycosidase inhibitory properties.
Uniqueness
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol is unique due to its methyl group, which can enhance its stability and bioavailability compared to other similar compounds. This modification may also influence its binding affinity and specificity towards glycosidases, making it a valuable tool in biochemical research and therapeutic applications .
属性
CAS 编号 |
117821-05-3 |
|---|---|
分子式 |
C7H15NO4 |
分子量 |
177.20 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)-1-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H15NO4/c1-8-4(2-9)6(11)7(12)5(8)3-10/h4-7,9-12H,2-3H2,1H3/t4-,5-,6-,7-/m1/s1 |
InChI 键 |
YWBPEHFIHKFMMC-DBRKOABJSA-N |
手性 SMILES |
CN1[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)CO |
规范 SMILES |
CN1C(C(C(C1CO)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


